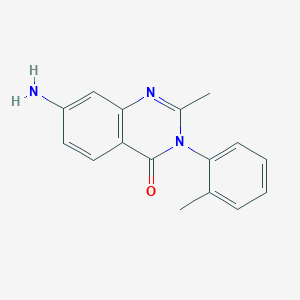
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, may exhibit unique properties due to its specific functional groups and structural configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one with an amine source to introduce the amino group at the 7-position. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
For industrial production, the synthesis would be scaled up, and the process would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
2-Methylquinazoline: Lacks the amino and o-tolyl groups.
3-(o-Tolyl)quinazoline: Lacks the amino group.
Uniqueness
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the amino group at the 7-position and the o-tolyl group at the 3-position. These functional groups can significantly influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives.
特性
CAS番号 |
734-44-1 |
|---|---|
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC名 |
7-amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,17H2,1-2H3 |
InChIキー |
SWFRTLIVJQMMEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)N)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8767215.png)



![4-Hydroxy-5-isopropylthieno[2,3-d]pyrimidine](/img/structure/B8767249.png)


![2-[(2,5-dichloropyridin-4-yl)amino]benzonitrile](/img/structure/B8767279.png)





